NOHA as Arginase Inhibitor vs. nor-NOHA: Binding Affinity and Selectivity Profile Comparison
In direct binding studies with human arginase I using surface plasmon resonance, NOHA exhibits a Kd of 3.6 µM, whereas nor-NOHA (Nω-hydroxy-nor-L-arginine) binds with a Kd of 517 nM, representing an approximately 7-fold higher affinity for the synthetic analog [1]. However, this higher affinity of nor-NOHA is accompanied by a critical functional trade-off: nor-NOHA is neither a substrate nor an inhibitor for inducible NOS (iNOS), whereas NOHA retains its capacity as a competent NOS substrate with Vm values of approximately 1 µmol NO min⁻¹ mg protein⁻¹ for NOS I (neuronal) and 2 µmol NO min⁻¹ mg protein⁻¹ for NOS II (inducible) [2][3].
| Evidence Dimension | Binding affinity to human arginase I |
|---|---|
| Target Compound Data | Kd = 3.6 µM (surface plasmon resonance) |
| Comparator Or Baseline | nor-NOHA: Kd = 517 nM (surface plasmon resonance) or ~50 nM (ITC) |
| Quantified Difference | nor-NOHA binds with ~7-fold higher affinity; however nor-NOHA lacks NOS substrate activity |
| Conditions | Human arginase I, pH 7.5, surface plasmon resonance and isothermal titration calorimetry |
Why This Matters
For studies requiring dual modulation of arginase and NOS pathways simultaneously, NOHA is uniquely qualified, whereas nor-NOHA provides superior arginase inhibition but cannot support NO production via NOS.
- [1] Di Costanzo L, Ilies M, Thorn KJ, Christianson DW. Inhibition of human arginase I by substrate and product analogues. Arch Biochem Biophys. 2010;496(2):101-8. View Source
- [2] Moali C, Boucher JL, Sari MA, Stuehr DJ, Mansuy D. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their Nω-hydroxy derivatives, and Nω-hydroxynor-L-arginine. Biochemistry. 1998;37(29):10453-60. View Source
- [3] Tenu JP, Lepoivre M, Moali C, Brollo M, Mansuy D, Boucher JL. Effects of the new arginase inhibitor Nω-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages. Nitric Oxide. 1999;3(6):427-38. View Source
